SB-203186 hydrochloride

Description

The exact mass of the compound 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

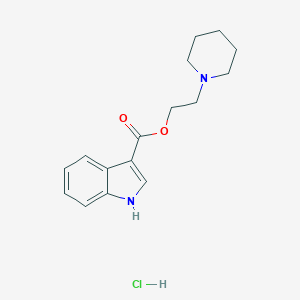

2-piperidin-1-ylethyl 1H-indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2.ClH/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMBEMCUJNDSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207572-69-8, 135938-17-9 | |

| Record name | 1H-Indole-3-carboxylic acid, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207572-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB-203186 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the core mechanism of action of SB-203186 hydrochloride. Contrary to some initial postulations, extensive pharmacological data definitively characterizes SB-203186 as a potent, selective, and competitive antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. There is no substantial evidence in the scientific literature to support a direct inhibitory effect on the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document will elucidate the 5-HT4 receptor antagonist activity of SB-203186, detail the associated signaling pathways, present quantitative data on its potency, and outline the experimental protocols used for its characterization.

Core Mechanism of Action: Selective 5-HT4 Receptor Antagonism

This compound functions as a high-affinity antagonist at the 5-HT4 receptor. This interaction is competitive, meaning that SB-203186 binds to the same site as the endogenous agonist, serotonin (5-HT), thereby preventing receptor activation.[1][2][3][4] The antagonism is surmountable, as increasing concentrations of the agonist can overcome the blocking effect of SB-203186.[4]

Addressing the p38 MAPK Hypothesis

Initial interest in the mechanism of SB-203186 may have been confounded by its "SB" designation, a prefix shared by several well-known p38 MAPK inhibitors developed by SmithKline Beecham (e.g., SB203580, SB202190). However, a thorough review of the pharmacological literature reveals no direct evidence of SB-203186 inhibiting p38 MAPK activity. The primary and well-documented mechanism of action is its potent and selective antagonism of the 5-HT4 receptor.

Signaling Pathways Modulated by SB-203186

As an antagonist, SB-203186 blocks the downstream signaling cascades initiated by 5-HT4 receptor activation. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit.[5] Its activation leads to both G-protein dependent and independent signaling events, which are consequently inhibited by SB-203186.

G-Protein Dependent Pathway

The canonical signaling pathway for the 5-HT4 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.[2]

Caption: 5-HT4 Receptor G-Protein Dependent Signaling Pathway.

G-Protein Independent Pathway

Recent studies have revealed that the 5-HT4 receptor can also signal independently of G-proteins by activating Src tyrosine kinase.[7][8] This activation can subsequently stimulate the extracellular signal-regulated kinase (ERK) pathway, another critical signaling cascade involved in cellular processes like proliferation and differentiation.[7][8]

Caption: 5-HT4 Receptor G-Protein Independent Signaling Pathway.

Quantitative Data Summary

The antagonist potency of SB-203186 is typically expressed as a pKB value, which is the negative logarithm of the antagonist equilibrium constant (Kb). A higher pKB value indicates greater antagonist potency.

| Tissue/Preparation | Species | pKB Value | Antagonist Equilibrium Constant (Kb) (nM) | Reference |

| Oesophagus | Rat | 10.9 | 0.0126 | [4] |

| Ileum | Guinea-pig | 9.5 | 0.316 | [4] |

| Colon | Human | 9.0 | 1.0 | [4] |

| Atrium | Human | 8.9 | 1.26 | [4] |

| Atrium | Piglet | 8.5 | 3.16 | [4] |

| Right Atrium | Piglet | 8.3 | 5.01 | [1][9] |

Note: The antagonist equilibrium constant (Kb) was calculated from the pKB value using the formula Kb = 10-pKB.

Experimental Protocols

The characterization of SB-203186 as a 5-HT4 receptor antagonist has been established through various in vitro and in vivo experimental protocols.

In Vitro Functional Assays (Isolated Tissue Preparations)

These assays measure the functional response of a tissue to an agonist in the presence and absence of the antagonist.

-

Objective: To determine the potency and competitive nature of SB-203186.

-

General Protocol:

-

Tissue Preparation: Isolated tissues known to express functional 5-HT4 receptors (e.g., rat oesophagus, guinea-pig ileum, human colon) are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.[4]

-

Contraction/Relaxation Measurement: Changes in tissue tension are recorded using an isometric force transducer. In tissues like the rat oesophagus, a pre-contraction is induced with an agent like carbachol, and the relaxant effect of 5-HT is measured.[4]

-

Cumulative Concentration-Response Curves: A cumulative concentration-response curve to 5-HT is generated.

-

Antagonist Incubation: The tissue is washed and then incubated with a known concentration of SB-203186 for a specific period to allow for equilibrium.

-

Second Concentration-Response Curve: A second cumulative concentration-response curve to 5-HT is generated in the presence of SB-203186.

-

Data Analysis: The parallel rightward shift in the concentration-response curve caused by SB-203186 is used to calculate the dose ratio. A Schild plot analysis is then performed to determine the pKB value, which quantifies the antagonist's potency.[3][4][10] A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.

-

Caption: Workflow for Functional Antagonist Assay.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to the receptor and the ability of an unlabeled compound (like SB-203186) to compete for this binding.

-

Objective: To determine the binding affinity (Ki) of SB-203186 for the 5-HT4 receptor.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT4 receptor.

-

Assay Incubation: The membranes are incubated with a fixed concentration of a radiolabeled 5-HT4 receptor ligand (e.g., [3H]-GR113808) and varying concentrations of unlabeled SB-203186.[5]

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of SB-203186 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the 5-HT4 receptor. Its mechanism of action involves the blockade of both G-protein dependent (cAMP-mediated) and G-protein independent (Src-mediated) signaling pathways initiated by serotonin. The quantitative data from various tissue preparations consistently demonstrate its high affinity for the 5-HT4 receptor. There is a lack of scientific evidence to support a role for SB-203186 as a p38 MAPK inhibitor. This technical guide provides a robust foundation for researchers and drug development professionals working with this compound, ensuring its appropriate application in the study of 5-HT4 receptor pharmacology.

References

- 1. Schild equation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. SPIKESfunc [spikesfunc.github.io]

- 5. benchchem.com [benchchem.com]

- 6. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 7. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Research Applications of SB-203186 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-203186 hydrochloride is a potent and selective competitive antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). This technical guide provides an in-depth overview of its primary application in research as a pharmacological tool to investigate the physiological and pathophysiological roles of the 5-HT4 receptor. Its high affinity and selectivity make it an invaluable agent for elucidating the downstream signaling pathways and functional responses mediated by this receptor in various tissues, including the gastrointestinal tract and the cardiovascular system. This document details the mechanism of action of SB-203186, summarizes its pharmacological data, provides a comprehensive experimental protocol for its use in isolated tissue preparations, and illustrates the key signaling pathways involved.

Introduction to this compound

This compound is a research chemical that acts as a selective antagonist for the 5-HT4 receptor.[1][2] By competitively blocking the binding of the endogenous agonist serotonin (5-hydroxytryptamine), SB-203186 allows for the precise investigation of 5-HT4 receptor-mediated processes.[2] Its utility in research spans from characterizing receptor function in smooth muscle preparations to exploring the receptor's role in cardiac electrophysiology.[2][3]

Mechanism of Action and Signaling Pathways

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[4] Upon agonist binding, this initiates a signaling cascade that has both classical and non-classical branches. SB-203186, as a competitive antagonist, prevents the initiation of these downstream signaling events by blocking the receptor's active conformation.

Canonical Gs-cAMP Signaling Pathway

The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] cAMP, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, leading to a cellular response.[5] In smooth muscle cells of the gastrointestinal tract, this pathway is typically associated with relaxation.

Non-Canonical Src-Dependent ERK Activation

Recent research has uncovered a non-canonical signaling pathway for the 5-HT4 receptor that is independent of G-protein signaling.[5] This pathway involves the activation of the Src tyrosine kinase, which in turn leads to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[5] This pathway has been implicated in processes such as learning and memory.[5]

Quantitative Pharmacological Data

The antagonist affinity of SB-203186 is typically expressed as a pKB value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. Higher pKB values indicate greater antagonist potency.

| Tissue Preparation | Species | Agonist | pKB Value | Reference |

| Isolated Oesophagus | Rat | 5-HT | 10.9 | [3] |

| Isolated Ileum | Guinea Pig | 5-HT | 9.5 | [3] |

| Isolated Colon | Human | 5-HT | 9.0 | [3] |

| Isolated Right Atrium | Piglet | 5-HT | 8.3 | [2] |

Experimental Protocols: Isolated Tissue Bath Assay

The isolated tissue bath assay is a fundamental technique used to characterize the pharmacological activity of compounds like SB-203186.[6] This ex vivo method allows for the measurement of tissue contraction and relaxation in a controlled environment.[7]

Materials and Reagents

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used.[1] Its composition (in mM) is: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.[1]

-

Gases: Carbogen (95% O2, 5% CO2) to maintain pH and oxygenation.[1]

-

Agonist: Serotonin (5-hydroxytryptamine).

-

Antagonist: this compound.

-

Tissue: Dependent on the research question (e.g., rat oesophagus, guinea pig ileum, human colon).[3]

Experimental Workflow

The following diagram outlines the typical workflow for an isolated tissue bath experiment to determine the antagonist properties of SB-203186.

Detailed Methodology

-

Tissue Preparation:

-

Humanely euthanize the animal according to approved ethical protocols.

-

Dissect the desired tissue (e.g., a segment of the distal colon) and place it in chilled, carbogen-aerated PSS.[1]

-

Carefully remove any adhering connective and fatty tissues.

-

Cut the tissue into strips or rings of appropriate size (e.g., 2-3 cm for human colon circular muscle).[1]

-

-

Mounting and Equilibration:

-

Suspend the tissue segment in a water-jacketed organ bath containing PSS maintained at 37°C and continuously bubbled with carbogen.[1][6]

-

Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.[6]

-

Apply an optimal resting tension to the tissue (e.g., 20 mN for human colon) and allow it to equilibrate for a period of 60-90 minutes.[1] During this time, replace the PSS in the bath every 15-20 minutes.[1]

-

-

Control Agonist Concentration-Response Curve:

-

To induce a stable contraction for studying relaxation, pre-contract the tissue with an agent like carbachol or KCl (e.g., 80 mM KCl for human colon).[1]

-

Once a stable contractile plateau is reached, add the agonist (5-HT) in a cumulative manner, increasing the concentration in half-log increments.[1]

-

Record the change in tension until a maximal response is achieved.

-

-

Antagonist Incubation and Second Curve Generation:

-

Wash the tissue extensively with fresh PSS to remove all traces of the agonist and allow it to return to its baseline tension.

-

Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.[1]

-

Repeat the cumulative addition of the agonist (5-HT) in the presence of SB-203186 and record the resulting concentration-response curve.

-

-

Data Analysis:

-

Plot the responses (as a percentage of the maximal control response) against the logarithm of the agonist concentration for both curves.

-

The presence of a competitive antagonist like SB-203186 will cause a rightward parallel shift in the concentration-response curve without a change in the maximal response.[2]

-

Perform a Schild analysis by plotting the log (concentration ratio - 1) against the negative log of the antagonist concentration. The x-intercept of the resulting linear regression will provide the pA2 value, which is equivalent to the pKB for a competitive antagonist.

-

Research Applications

The primary use of this compound in research is to:

-

Characterize 5-HT4 receptors: Its high selectivity allows for the definitive identification of responses mediated by 5-HT4 receptors in various tissues.[2][3]

-

Investigate gastrointestinal motility: By blocking 5-HT4 receptors, researchers can study their role in processes like peristalsis and smooth muscle tone.[8]

-

Explore cardiovascular effects: SB-203186 is used to study the involvement of 5-HT4 receptors in regulating heart rate (chronotropy) and contractility (inotropy).[2][9]

-

Elucidate central nervous system functions: Although less common, it can be used to investigate the role of 5-HT4 receptors in cognitive processes and neurotransmitter release.[10]

Conclusion

This compound is a powerful and selective pharmacological tool for the in-depth study of the 5-HT4 receptor. Its utility in elucidating the receptor's role in a multitude of physiological systems, from the gut to the heart, makes it an indispensable compound for researchers in pharmacology, physiology, and drug development. The methodologies outlined in this guide provide a framework for its effective use in a research setting.

References

- 1. An improved in vitro bioassay for the study of 5-HT4 receptors in the human isolated large intestinal circular muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-HT4 receptor antagonist affinities of SB207710, SB205008, and SB203186 in the human colon, rat oesophagus, and guinea-pig ileum peristaltic reflex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolated organ/tissue test – organ bath [panlab.com]

- 8. Effects of a serotonin 5-HT4 receptor antagonist SB-207266 on gastrointestinal motor and sensory function in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the 5-HT4 receptor mediating tachycardia in piglet isolated right atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ability of 5-HT4 receptor ligands to modulate rat striatal dopamine release in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SB-203186 Hydrochloride: A Selective 5-HT4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-203186 hydrochloride is a potent, competitive, and highly selective antagonist of the serotonin 5-HT4 receptor.[1][2] As a member of the benzimidazole chemical class, it serves as a critical research tool for elucidating the physiological and pathological roles of the 5-HT4 receptor. Its high affinity and selectivity enable precise investigation of 5-HT4 receptor-mediated signaling pathways in various tissues, including the central nervous system (CNS) and the gastrointestinal tract.[3][4] This document provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.

Chemical Properties

SB-203186 is typically used in its hydrochloride salt form, which enhances its solubility in aqueous solutions for experimental use.[5]

| Property | Value |

| Molecular Formula | C₁₆H₂₁ClN₂O₂ |

| Molecular Weight | 308.8 g/mol |

| Target | 5-HT Receptor |

| CAS Number | 207572-69-8 |

(Data sourced from MedChemExpress[1])

Mechanism of Action

The primary mechanism of action for SB-203186 is competitive antagonism at the 5-HT4 receptor.[3][4] It binds reversibly to the same orthosteric site as the endogenous agonist serotonin (5-HT). However, unlike an agonist, the binding of SB-203186 does not induce the necessary conformational change in the receptor to initiate intracellular signaling.[3]

By occupying the binding site, SB-203186 effectively blocks serotonin from activating the receptor, thereby preventing the downstream signaling cascade. The 5-HT4 receptor canonically signals through a Gs-protein coupled pathway. Its activation stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP), a key second messenger.[6][7] By blocking this initial step, SB-203186 inhibits the production of cAMP and the subsequent activation of protein kinase A (PKA) and other downstream effectors.[3][7]

Pharmacological Data

SB-203186 demonstrates high potency as a 5-HT4 antagonist across various species and tissues. Its antagonist activity is typically quantified by the pKB value, which is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates greater antagonist potency.

| Tissue / Species | Assay Type | Parameter | Value | Reference |

| Piglet Isolated Right Atrium | Functional | pKB | 8.3 | [8] |

| Rat Oesophagus (isolated) | Functional | pKB | 10.9 | [1][2] |

| Guinea-pig Ileum | Functional | pKB | 9.5 | [1][2] |

| Human Colon | Functional | pKB | 9.0 | [1][2] |

5-HT4 Receptor Signaling Pathways

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit.[9][10] However, evidence also points to G-protein independent signaling mechanisms.

-

Canonical Gs-cAMP Pathway : Upon agonist binding, the receptor activates Gαs, which stimulates adenylyl cyclase (AC). AC then converts ATP into cAMP.[7] The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[9] PKA and Epac can both activate the Extracellular signal-Regulated Kinase (ERK) pathway, which in turn phosphorylates the CREB transcription factor, influencing gene expression.[9]

-

Phospholipase C (PLC) Pathway : The 5-HT4 receptor can also activate Phospholipase C (PLC), which cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG subsequently activates Protein Kinase C (PKC), which can also lead to ERK activation.[9][10]

-

G-protein Independent Src Kinase Pathway : Studies have shown that the 5-HT4 receptor can directly activate Src tyrosine kinase, independent of G-protein signaling.[9][11] Activated Src can then phosphorylate and activate the ERK pathway.[11]

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Kᵢ) of SB-203186 by measuring its ability to displace a known radiolabeled ligand from the 5-HT4 receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing 5-HT4 receptors (e.g., guinea pig striatum) in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes, wash, and resuspend in the assay buffer. Determine the protein concentration.[12]

-

Assay Setup: In a 96-well or 384-well filter plate, add the assay buffer, serial dilutions of SB-203186, a fixed concentration of a radiolabeled 5-HT4 ligand (e.g., [³H]-GR113808) near its Kd value, and the membrane preparation.[12]

-

Controls:

-

Total Binding: Wells containing only the radioligand and membranes (no competitor).

-

Non-specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of an unlabeled non-radioactive 5-HT4 ligand to saturate the receptors.

-

-

Incubation: Incubate the plate for a specified time at a controlled temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of the plate through glass fiber filters using a cell harvester. Wash the filters with an ice-cold wash buffer to remove unbound radioligand.[13]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of SB-203186 to generate a competition curve.

-

Determine the IC₅₀ (the concentration of SB-203186 that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12][13]

-

Functional Antagonism Assay (cAMP Production)

This protocol measures the ability of SB-203186 to inhibit agonist-induced production of cAMP, providing a measure of its functional potency (IC₅₀).

Methodology:

-

Cell Culture: Plate cells expressing 5-HT4 receptors (e.g., HEK293 cells) in a suitable multi-well plate and grow to the desired confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of SB-203186 or vehicle control for a defined period.

-

Agonist Stimulation: Add a 5-HT4 agonist (e.g., serotonin) at a concentration that elicits approximately 80% of its maximal response (EC₈₀).[13]

-

Incubation: Incubate the plate for a predetermined time to allow for cAMP production.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[13]

-

Data Analysis:

In Vivo Blockade of 5-HT-Evoked Tachycardia

This protocol assesses the in vivo antagonist activity of SB-203186 by measuring its ability to block the heart rate increase (tachycardia) induced by a 5-HT4 agonist.

Methodology:

-

Animal Model: Use anesthetized Yucatan minipigs or new-born Camborough piglets, which are known to exhibit 5-HT4 receptor-mediated tachycardia.[1][2]

-

Instrumentation: Monitor heart rate and blood pressure continuously via appropriate instrumentation.

-

Drug Administration: Administer SB-203186 intravenously (e.g., 0.1-3 mg/kg) or via another desired route (e.g., intraduodenally).[1][2]

-

Agonist Challenge: After a set time for the antagonist to distribute, administer an intravenous dose of a 5-HT4 agonist (like 5-HT) to evoke a tachycardic response.

-

Measurement: Record the change in heart rate following the agonist challenge.

-

Data Analysis: Compare the magnitude of the tachycardic response in animals pre-treated with SB-203186 to the response in vehicle-treated control animals. A rightward shift in the 5-HT dose-response curve indicates surmountable antagonism. The potency of SB-203186 can be quantified by determining the dose required to produce a specific fold-shift in the agonist's EC₅₀.[8]

Pharmacokinetics and Pharmacodynamics

-

Pharmacodynamics: The pharmacodynamic effect of SB-203186 is the competitive blockade of 5-HT4 receptors. In vivo studies in piglets have demonstrated that SB-203186 can effectively and surmountably antagonize 5-HT-evoked tachycardia.[1][2] Following intraduodenal administration of 0.3 mg/kg, the blockade was maximal after 20 minutes and persisted for over 3 hours, indicating good absorption and a reasonable duration of action in this model.[1][2]

-

Pharmacokinetics: Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for SB-203186 are not extensively detailed in the provided literature. The hydrochloride formulation suggests it is prepared for good aqueous solubility. The in vivo efficacy following intraduodenal administration indicates it is absorbed from the gastrointestinal tract.[1][2] Species differences in pharmacokinetics are common, and data from one species may not directly translate to another.[14]

Conclusion

This compound is a cornerstone pharmacological tool for the study of the 5-HT4 receptor. Its high potency and selectivity make it an invaluable agent for isolating and characterizing 5-HT4 receptor-mediated effects in both in vitro and in vivo experimental settings. The detailed protocols and pathway information provided in this guide offer a robust framework for researchers aiming to utilize SB-203186 to explore the complex roles of the 5-HT4 receptor in health and disease.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Hydrochloride salt | C42H60N2O6 | CID 76702351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacological Properties of SB-203186 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-203186 hydrochloride is a potent and selective competitive antagonist of the serotonin 4 (5-HT4) receptor. This technical guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, binding affinity, and effects in both in vitro and in vivo models. Detailed experimental protocols for key assays used to characterize this compound are provided, along with a summary of its quantitative data. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with this compound through detailed diagrams.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT4 receptor, a Gs protein-coupled receptor (GPCR), is predominantly expressed in the gastrointestinal tract, the central nervous system, and the heart. Its activation is associated with prokinetic effects in the gut, cognitive enhancement, and positive chronotropic and inotropic effects in the heart. This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the 5-HT4 receptor due to its high potency and selectivity. This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT4 receptor.[1][2] By binding to the receptor, it prevents the endogenous ligand, serotonin, from binding and initiating downstream signaling cascades. The 5-HT4 receptor is coupled to the Gs alpha subunit of the G protein complex. Agonist binding typically leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. By blocking the initial binding of serotonin, this compound effectively inhibits this entire signaling pathway.

Signaling Pathway of 5-HT4 Receptor Antagonism

Quantitative Pharmacological Data

The potency of this compound has been determined in various isolated tissue preparations. The antagonist affinity is typically expressed as a pKB value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

| Tissue Preparation | Species | Agonist | pKB Value | Reference |

| Isolated Oesophagus | Rat | 5-HT | 10.9 | [2] |

| Isolated Ileum | Guinea-pig | 5-HT | 9.5 | [2] |

| Isolated Colon | Human | 5-HT | 9.0 | [2] |

| Isolated Right Atrium | Piglet | 5-HT | 8.3 | [3] |

Experimental Protocols

Isolated Tissue Bath Experiments

These experiments are fundamental for determining the functional antagonist activity of compounds like this compound.

Objective: To determine the pKB value of this compound against 5-HT-induced relaxation in a pre-contracted isolated tissue.

Materials:

-

Isolated tissue (e.g., rat oesophagus)

-

Organ bath system with temperature control and aeration

-

Isotonic transducer and data acquisition system

-

Krebs-Henseleit solution (or other appropriate physiological salt solution)

-

Carbachol (or other contractile agent)

-

Serotonin (5-HT)

-

This compound

Protocol:

-

Tissue Preparation: The tissue of interest is dissected and mounted in an organ bath containing oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution maintained at 37°C.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

-

Contraction: The tissue is contracted with a suitable agent (e.g., carbachol) to induce a stable submaximal contraction.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to 5-HT is established to determine its EC50 value for relaxation.

-

Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Second Agonist Curve: In the presence of this compound, a second cumulative concentration-response curve to 5-HT is generated.

-

Data Analysis: The rightward shift in the 5-HT concentration-response curve caused by this compound is used to calculate the pKB value using the Schild equation.

Workflow for Isolated Tissue Bath Experiment

In Vivo Pharmacology

SB-203186 has been demonstrated to be effective in blocking 5-HT4 receptor-mediated responses in vivo.

Antagonism of 5-HT-Evoked Tachycardia

Model: Anesthetized newborn Camborough piglets or Yucatan minipigs.[2]

Protocol:

-

Animals are anesthetized and instrumented for the measurement of heart rate and blood pressure.

-

A baseline heart rate is established.

-

5-HT is administered intravenously to induce a tachycardic response.

-

This compound is administered (e.g., intravenously or intraduodenally) at various doses.[2]

-

After a suitable pre-treatment time, the 5-HT challenge is repeated.

-

The dose-dependent inhibition of the 5-HT-induced tachycardia by SB-203186 is quantified.

Results: Intraduodenally administered SB-203186 (0.3-3 mg/kg) in newborn piglets produced a blockade of 5-HT-evoked tachycardia that was maximal after 20 minutes and lasted for more than 3 hours with the 0.3 mg/kg dose.[2] Intravenous administration (0.1-3 mg/kg) also effectively antagonized the tachycardia.[2]

Selectivity Profile

Conclusion

This compound is a valuable research tool for investigating the physiological and pharmacological roles of the 5-HT4 receptor. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. This technical guide provides a foundational understanding of its properties and the experimental approaches for its characterization, serving as a resource for scientists and researchers in the field of pharmacology and drug development. Further studies to determine its affinity (Ki) in radioligand binding assays and its functional antagonist potency (IC50) in cAMP assays would provide a more complete pharmacological profile.

References

Technical Guide: SB-203186 Hydrochloride - A Potent and Selective 5-HT4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of SB-203186 hydrochloride, a potent and selective competitive antagonist of the serotonin 5-HT4 receptor. Contrary to potential confusion with other pyridinyl imidazole compounds, this compound does not target the p38 MAPK signaling pathway. Its mechanism of action is centered on the modulation of the G-protein coupled 5-HT4 receptor, a key player in neuronal signaling and gastrointestinal motility. This guide details the pharmacology of this compound, including its binding affinities, its impact on downstream signaling, and detailed protocols for key experimental assays used in its characterization.

Core Target Receptor and Mechanism of Action

The primary molecular target of this compound is the 5-hydroxytryptamine 4 (5-HT4) receptor .[1][2] It acts as a potent, selective, and competitive antagonist .[1][2] This means that this compound binds to the same site on the 5-HT4 receptor as the endogenous agonist serotonin (5-HT), but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating downstream signaling. Its competitive nature is demonstrated by the parallel rightward shift of the agonist (5-HT) concentration-response curve in its presence, without a reduction in the maximum response.[3][4]

Signaling Pathway

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gsα . The canonical signaling pathway following agonist activation of the 5-HT4 receptor is as follows:

-

Agonist Binding: Serotonin (5-HT) binds to the extracellular domain of the 5-HT4 receptor.

-

Gsα Activation: This induces a conformational change in the receptor, leading to the activation of the associated Gsα subunit by promoting the exchange of GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gsα-GTP complex stimulates the membrane-bound enzyme, adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a secondary messenger.

-

Downstream Effectors: Increased intracellular cAMP levels lead to the activation of various downstream effectors, most notably Protein Kinase A (PKA). PKA then phosphorylates numerous cellular substrates, leading to diverse physiological responses such as smooth muscle relaxation, increased cardiac contractility, and modulation of neurotransmitter release.

This compound, as a competitive antagonist, blocks the initial step of this cascade by preventing 5-HT from binding to the receptor, thereby inhibiting the subsequent increase in intracellular cAMP.

Quantitative Pharmacological Data

The antagonist potency of this compound is typically expressed as a pKB value, which is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates a higher binding affinity of the antagonist for the receptor.

| Tissue Preparation | Species | pKB Value | Reference(s) |

| Isolated Oesophagus (Carbachol-contracted) | Rat | 10.9 | [2] |

| Isolated Ileum | Guinea Pig | 9.5 | [2] |

| Isolated Colon | Human | 9.0 | [2] |

| Isolated Right Atrium | Piglet | 8.3 | [3][4] |

Experimental Protocols

The characterization of this compound as a 5-HT4 antagonist has been established through various in vitro and in vivo experiments. Below are representative protocols for the key assays cited in the literature.

Isolated Tissue Organ Bath Assay (General Protocol)

This protocol describes a standard method for assessing the effect of 5-HT receptor antagonists on agonist-induced responses in isolated smooth muscle preparations, such as the rat oesophagus or guinea pig ileum.

Objective: To determine the potency (pKB) of this compound by quantifying its ability to inhibit 5-HT-induced tissue responses.

Materials:

-

Organ bath system with tissue holders, aeration, and temperature control (37°C).

-

Isometric force transducer connected to a data acquisition system.

-

Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Carbogen gas (95% O2 / 5% CO2).

-

5-Hydroxytryptamine (Serotonin, 5-HT) stock solution.

-

This compound stock solution.

-

Carbachol (for pre-contraction of tissues like the oesophagus).

-

Suture threads.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the animal (e.g., rat, guinea pig) according to institutionally approved protocols.

-

Carefully excise the desired tissue segment (e.g., thoracic oesophagus, distal ileum).

-

Place the isolated tissue in a petri dish containing ice-cold, oxygenated Krebs-Henseleit solution.

-

Gently clean the tissue of any adherent connective tissue and, if applicable, flush the lumen to remove contents.

-

Cut the tissue into segments of appropriate size (e.g., 2-3 cm in length).

-

Tie suture threads to both ends of each segment.

-

-

Mounting and Equilibration:

-

Fill the organ bath chambers with Krebs-Henseleit solution, maintain the temperature at 37°C, and continuously bubble with carbogen gas.

-

Mount the tissue segments in the organ bath chambers, attaching one end to a fixed hook and the other to the isometric force transducer.

-

Apply an initial resting tension (e.g., 1.0 g) and allow the tissue to equilibrate for at least 60 minutes.

-

During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

-

-

Schild Analysis for Competitive Antagonism:

-

Control Agonist Concentration-Response Curve:

-

After equilibration, add 5-HT to the organ bath in a cumulative, stepwise manner, increasing the concentration by approximately half-log increments.

-

Record the contractile or relaxant response at each concentration until a maximal response is achieved.

-

Wash the tissue repeatedly with fresh Krebs-Henseleit solution to return to baseline tension.

-

-

Antagonist Incubation:

-

Add a known concentration of this compound to the bath and allow it to incubate for a pre-determined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

-

-

Agonist Concentration-Response Curve in the Presence of Antagonist:

-

In the continued presence of this compound, repeat the cumulative 5-HT concentration-response curve.

-

-

Repeat with Multiple Antagonist Concentrations:

-

Wash the tissue thoroughly and allow it to re-equilibrate.

-

Repeat the antagonist incubation and subsequent 5-HT concentration-response curve with at least three different concentrations of this compound.

-

-

Data Analysis:

-

The data are used to construct Schild plots, which are essential for quantifying the potency of a competitive antagonist. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild regression is then performed by plotting log(dose ratio - 1) versus the log of the molar concentration of the antagonist. For a competitive antagonist, the slope of this line should not be significantly different from 1. The pA2 value (equivalent to the pKB) is determined from the x-intercept of the regression line.

In Vivo Blockade of 5-HT-Evoked Tachycardia

This protocol is a representative method for assessing the in vivo antagonist activity of this compound against tachycardia induced by serotonin.

Objective: To demonstrate that this compound can block the physiological effects of 5-HT4 receptor activation in a living animal model.

Materials:

-

Anesthetized animal model (e.g., Yucatan minipigs or Camborough piglets).[2]

-

Anesthetic agents (e.g., isoflurane).

-

Surgical instruments for cannulation.

-

Intravenous (i.v.) or intraduodenal (i.d.) catheters.

-

ECG recording equipment.

-

5-Hydroxytryptamine (5-HT) solution for infusion.

-

This compound solution for administration.

-

Saline solution.

Procedure:

-

Animal Preparation:

-

Anesthetize the animal and maintain a stable plane of anesthesia throughout the experiment.

-

Surgically implant catheters for drug administration (e.g., in the jugular vein for i.v. administration or duodenum for i.d. administration) and for monitoring arterial blood pressure.

-

Attach ECG leads to monitor heart rate continuously.

-

Allow the animal to stabilize after the surgical procedures.

-

-

Baseline Measurements:

-

Record baseline heart rate and blood pressure for a sufficient period to establish a stable baseline.

-

-

Control 5-HT Challenge:

-

Administer a bolus or a short infusion of 5-HT to induce a tachycardic (increased heart rate) response.

-

Record the peak increase in heart rate.

-

Allow the heart rate to return to baseline.

-

-

This compound Administration:

-

Post-Antagonist 5-HT Challenge:

-

Repeat the 5-HT challenge using the same dose and route as in the control challenge.

-

Record the heart rate response. A reduction in the 5-HT-induced tachycardia indicates antagonist activity.

-

-

Dose-Response (Optional):

-

To determine a dose-response relationship, the experiment can be repeated in different groups of animals with varying doses of this compound.

-

Data Analysis:

-

The primary endpoint is the percentage inhibition of the 5-HT-induced tachycardia by this compound. This is calculated by comparing the heart rate increase after the 5-HT challenge before and after the administration of the antagonist.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the 5-HT4 receptor. Its mechanism of action involves the direct blockade of the 5-HT4 receptor, thereby inhibiting the Gsα-adenylyl cyclase-cAMP signaling cascade. It does not target the p38 MAPK pathway. The quantitative data from various tissue preparations consistently demonstrate its high affinity for the 5-HT4 receptor. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other 5-HT4 receptor antagonists, which are valuable tools for research into the physiological and pathophysiological roles of the 5-HT4 receptor in the central nervous system and the gastrointestinal tract.

References

The Discovery and Chemical Profile of SB-203186 Hydrochloride: A Technical Overview

SB-203186 hydrochloride, a potent and selective 5-HT4 receptor antagonist, has been a significant tool in pharmacological research for understanding the role of the 5-HT4 receptor in various physiological processes. This technical guide provides a comprehensive overview of its discovery, chemical structure, synthesis, and the detailed experimental protocols used for its characterization.

Discovery and Chemical Identity

SB-203186, chemically known as (1-piperidinyl)ethyl 1H-indole-3-carboxylate hydrochloride, emerged from research focused on developing selective ligands for the 5-HT4 receptor. Its discovery was a key step in the exploration of the therapeutic potential of modulating this receptor system.

Chemical Structure:

The molecular structure of SB-203186 features an indole-3-carboxylate core linked to a piperidinylethyl ester side chain. This structure is crucial for its high affinity and selectivity for the 5-HT4 receptor.

-

Molecular Formula: C₁₆H₂₁ClN₂O₂

-

Molecular Weight: 308.8 g/mol

Synthesis of this compound

While the seminal publication by Olivier et al. in Bioorganic & Medicinal Chemistry Letters (1994) outlines the synthesis, a detailed, step-by-step protocol is provided here for clarity. The synthesis involves the esterification of 1H-indole-3-carboxylic acid with 1-(2-hydroxyethyl)piperidine, followed by conversion to the hydrochloride salt.

Synthetic Pathway:

Pharmacological Characterization: Experimental Protocols

The pharmacological profile of SB-203186 as a 5-HT4 receptor antagonist has been established through a series of in vitro experiments. The key assays include radioligand binding studies to determine its affinity for the receptor and isolated tissue bath experiments to assess its functional antagonist activity.

Radioligand Binding Assay

This assay quantifies the affinity of SB-203186 for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the 5-HT4 receptor (e.g., guinea pig striatum) in ice-cold buffer and centrifuge to isolate the cell membranes.

-

Binding Reaction: Incubate the membrane preparation with a fixed concentration of a high-affinity 5-HT4 receptor radioligand (e.g., [³H]GR113808) and varying concentrations of SB-203186.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of SB-203186 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay:

Isolated Tissue Bath Functional Assay

This assay determines the functional antagonist activity of SB-203186 by measuring its ability to inhibit the response of an isolated tissue to a 5-HT4 receptor agonist. The rat oesophagus preparation is commonly used for this purpose.

Protocol:

-

Tissue Preparation: Dissect the rat oesophagus and mount a segment in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Equilibration: Allow the tissue to equilibrate under a resting tension.

-

Agonist Response: Elicit a contractile or relaxant response by adding a 5-HT4 receptor agonist (e.g., serotonin) to the organ bath in a cumulative manner to construct a concentration-response curve.

-

Antagonist Incubation: Wash the tissue and then incubate it with a known concentration of SB-203186 for a predetermined period.

-

Antagonism Measurement: In the presence of SB-203186, repeat the cumulative addition of the 5-HT4 agonist and construct a new concentration-response curve.

-

Data Analysis: Perform a Schild analysis on the parallel rightward shifts of the agonist concentration-response curves to determine the pA₂ or pKₑ value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.

Quantitative Pharmacological Data

The following table summarizes the reported antagonist potencies of SB-203186 in various isolated tissue preparations. The pKₑ value is a measure of the antagonist's affinity.

| Tissue Preparation | Agonist | pKₑ Value |

| Rat Oesophagus | 5-HT | 9.0 |

| Guinea-pig Ileum | 5-HT | 9.5 |

| Human Colon | 5-HT | 9.0 |

Signaling Pathway Blockade:

SB-203186 exerts its effect by competitively binding to the 5-HT4 receptor, thereby preventing the binding of serotonin and subsequent activation of downstream signaling pathways, primarily the adenylyl cyclase cascade.

An In-depth Technical Guide to the In Vitro and In Vivo Effects of SB-203186 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-203186 hydrochloride is a potent and selective competitive antagonist of the serotonin 5-HT4 receptor. This guide provides a comprehensive overview of its demonstrated effects in both laboratory (in vitro) and living organism (in vivo) models, with a focus on its pharmacological activity and potential therapeutic implications. The information presented is intended to support further research and development efforts in areas where 5-HT4 receptor modulation is of interest, such as cardiovascular and gastrointestinal disorders.

Core Mechanism of Action: 5-HT4 Receptor Antagonism

This compound exerts its effects by binding to 5-HT4 receptors and preventing their activation by the endogenous ligand, serotonin (5-hydroxytryptamine). The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this initial step, SB-203186 inhibits the downstream signaling cascade.

In Vitro Effects of this compound

The antagonist properties of SB-203186 have been quantified in a variety of isolated tissue preparations. These studies are crucial for determining the potency and selectivity of the compound.

Quantitative Data: Antagonist Potency

| Tissue Preparation | Species | Agonist | Measured Parameter | Value | Reference(s) |

| Right Atrium | Piglet | 5-HT | pKB | 8.3 | [1] |

| Atrial Preparations | Human | 5-HT | pKB | 8.9 | [2] |

| Atrial Preparations | Piglet | 5-HT | pKB | 8.5 | [2] |

| Oesophagus (Carbachol-contracted) | Rat | 5-HT | pKB | 9.0 | [3][4] |

| Ileum (Peristaltic Reflex) | Guinea-pig | 5-HT | pA2 | 9.5 | [3][4] |

| Colon | Human | 5-HT | pKB | 9.0 | [3][4] |

| Antral Strips | Rat | 5-HT | - | Pretreatment with 10 μM enhances 5-HT-induced contractions | [3] |

pKB is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the original response.

Experimental Protocols: In Vitro Assays

These experiments are fundamental for assessing the functional consequences of receptor antagonism on tissue contractility.

Objective: To determine the antagonist potency (pKB or pA2) of this compound against a 5-HT4 receptor agonist in isolated tissues.

Methodology:

-

Tissue Preparation: Tissues such as the rat oesophagus, guinea-pig ileum, or atrial muscle from piglets or humans are dissected and mounted in an isolated organ bath.[5][6] The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[5]

-

Transducer Attachment: One end of the tissue is fixed, while the other is attached to an isometric force transducer to measure changes in muscle tension.[5]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a 5-HT4 agonist (e.g., serotonin) to establish the baseline response.

-

Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a predetermined period.

-

Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of SB-203186. A rightward shift in the curve indicates competitive antagonism.

-

Schild Analysis: Steps 5 and 6 are repeated with multiple concentrations of SB-203186 to perform a Schild analysis, which allows for the determination of the pA2 or pKB value.[7]

These assays are used to determine the affinity of an unlabeled compound (like SB-203186) for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing 5-HT4 receptors are prepared from a suitable source (e.g., guinea-pig striatum).[8][9]

-

Assay Setup: The assay is typically performed in a 96-well plate format.[9]

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled 5-HT4 receptor ligand (e.g., [3H]-GR113808) and varying concentrations of unlabeled SB-203186.[8][9]

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of SB-203186 that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Effects of this compound

In vivo studies provide critical information on the physiological effects of SB-203186 in a whole-animal context, particularly its impact on the cardiovascular system.

Quantitative Data: Cardiovascular Effects

| Animal Model | Administration Route | Dose Range | Effect | Reference(s) |

| Anaesthetised Yucatan Minipigs | Intravenous (i.v.) | 0.1 - 3 mg/kg | Surmountable antagonism of 5-HT-evoked tachycardia | [2] |

| Anaesthetised Newborn Camborough Piglets | Intravenous (i.v.) | 0.1 - 3 mg/kg | Surmountable antagonism of 5-HT-evoked tachycardia | [2] |

| Newborn Camborough Piglets | Intraduodenal | 0.3 - 3 mg/kg | Blockade of 5-HT-evoked tachycardia, maximal after 20 mins, lasting >3 hours with 0.3 mg/kg | [2] |

Experimental Protocols: In Vivo Models

This model is used to assess the ability of SB-203186 to block the heart rate-increasing effects of serotonin.

Objective: To evaluate the in vivo antagonist effect of this compound on 5-HT-induced tachycardia.

Methodology:

-

Animal Preparation: Yucatan minipigs or newborn Camborough piglets are anesthetized.[2] Catheters are inserted for drug administration (e.g., intravenous, intraduodenal) and for monitoring cardiovascular parameters such as heart rate and blood pressure.

-

Baseline Measurements: Stable baseline cardiovascular measurements are recorded.

-

5-HT Challenge: A dose-response curve to intravenous 5-HT is established to determine the increase in heart rate.

-

SB-203186 Administration: SB-203186 is administered via the chosen route (e.g., i.v. bolus or infusion, or intraduodenal).[2]

-

Repeat 5-HT Challenge: The 5-HT dose-response is repeated at various time points after SB-203186 administration to assess the onset, magnitude, and duration of the antagonistic effect.

-

Data Analysis: The degree of rightward shift in the 5-HT dose-response curve is quantified to determine the potency of SB-203186 as an antagonist.

Objective: To assess the effect of a 5-HT4 antagonist on gastrointestinal transit.

Methodology:

-

Animal Fasting: Rodents (rats or mice) are fasted overnight with free access to water.[10]

-

Drug Administration: The 5-HT4 antagonist (e.g., SB-203186) or vehicle is administered orally or via another appropriate route.[10]

-

Marker Administration: After a set period, a non-absorbable marker, such as a charcoal meal, is administered orally.[10]

-

Euthanasia and Dissection: After a defined time, the animal is euthanized, and the gastrointestinal tract is carefully dissected.[10]

-

Measurement: The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.

-

Data Analysis: The percentage of intestinal transit is compared between the antagonist-treated and vehicle-treated groups.

Conclusion

This compound is a well-characterized, high-potency 5-HT4 receptor antagonist. Its effects have been demonstrated through a variety of in vitro and in vivo experimental models, primarily showing its ability to competitively block the actions of serotonin at this receptor subtype. The quantitative data on its antagonist potency in cardiac and gastrointestinal tissues, combined with the established methodologies for its evaluation, provide a solid foundation for its use as a research tool and for the exploration of its therapeutic potential in conditions where 5-HT4 receptor activity is implicated. This guide serves as a technical resource to facilitate such endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Blockade of human and porcine myocardial 5-HT4 receptors by SB 203186 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-HT4 receptor antagonist affinities of SB207710, SB205008, and SB203186 in the human colon, rat oesophagus, and guinea-pig ileum peristaltic reflex | Semantic Scholar [semanticscholar.org]

- 5. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to SB-203186 Hydrochloride for Studying Gastrointestinal Motility

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SB-203186 hydrochloride, a potent and selective antagonist for the serotonin 5-HT4 receptor. It details its mechanism of action, summarizes its pharmacological data, and provides established experimental protocols for its application in the study of gastrointestinal (GI) motility.

Introduction: The Role of 5-HT4 Receptors and SB-203186 in GI Motility

Serotonin (5-hydroxytryptamine, or 5-HT) is a critical neurotransmitter in the regulation of gastrointestinal function, including peristalsis, secretion, and visceral sensation.[1] It exerts its effects by binding to a variety of receptor subtypes. The 5-HT4 receptor, a G-protein-coupled receptor positively linked to adenylyl cyclase, is widely distributed throughout the enteric nervous system and smooth muscle of the alimentary tract.[2]

Activation of 5-HT4 receptors by endogenous 5-HT, released from enterochromaffin cells in the gut mucosa, generally enhances gastrointestinal motility.[1][3] This prokinetic effect involves the stimulation of the peristaltic reflex, which is fundamental for the propulsion of luminal contents.[2][3]

This compound is a highly selective and potent competitive antagonist of the 5-HT4 receptor.[4][5] This property makes it an invaluable pharmacological tool for researchers to:

-

Investigate the physiological and pathophysiological roles of the 5-HT4 receptor in GI motility.

-

Elucidate the mechanism of action of prokinetic drugs that target the 5-HT4 receptor.

-

Characterize the involvement of serotonergic pathways in various motility disorders.

By selectively blocking the 5-HT4 receptor, SB-203186 allows for the isolation and study of the specific contributions of this receptor subtype to complex motility patterns, helping to dissect its role from that of other 5-HT receptors like 5-HT3.[6]

Mechanism of Action

SB-203186 functions as a competitive antagonist at the 5-HT4 receptor. This means it binds to the same site as the endogenous agonist (serotonin) but does not activate the receptor. By occupying the receptor, it prevents serotonin from binding and initiating the downstream signaling cascade that leads to increased intracellular cyclic AMP (cAMP) and subsequent modulation of smooth muscle contraction and neurotransmitter release.[2] This blockade effectively inhibits or reduces the prokinetic effects mediated by 5-HT4 receptor activation.

Quantitative Pharmacological Data

The potency of SB-203186 as a 5-HT4 antagonist has been characterized in various in vitro tissue preparations. The following table summarizes key affinity and potency values from the literature.

| Parameter | Species / Tissue Preparation | Value | Reference |

| pA2 | Guinea-pig ileum (peristaltic reflex) | Not determined; antagonist effect observed at 10-1000 nM | [5][7] |

| pKB | Rat oesophagus (carbachol-contracted) | 9.0 ± 0.1 | [5][7] |

| pKB | Piglet isolated right atrium | 8.3 | [4] |

-

pA2/pKB: These values represent the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response.[8] A higher pA2 or pKB value indicates greater antagonist potency.[8] As shown, SB-203186 demonstrates high potency, particularly in the rat oesophagus model.[5][7]

Experimental Protocols

SB-203186 can be utilized in both in vitro and in vivo models to investigate its effects on gastrointestinal motility.

This assay allows for the direct measurement of tissue contractility in a controlled environment, making it ideal for characterizing the effects of compounds on smooth muscle function and local neural reflexes.[9][10]

References

- 1. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Peripheral 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 5-HT4 receptor antagonist affinities of SB207710, SB205008, and SB203186 in the human colon, rat oesophagus, and guinea-pig ileum peristaltic reflex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]

- 7. 5-HT4 receptor antagonist affinities of SB207710, SB205008, and SB203186 in the human colon, rat oesophagus, and guinea-pig ileum peristaltic reflex | Semantic Scholar [semanticscholar.org]

- 8. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 9. reprocell.com [reprocell.com]

- 10. researchgate.net [researchgate.net]

The Role of SB-203186 Hydrochloride in Cardiac Arrhythmia Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac arrhythmias remain a significant challenge in cardiovascular medicine, necessitating the exploration of novel therapeutic targets. The p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a critical mediator in the pathophysiology of cardiac stress, including ischemia-reperfusion injury and the subsequent development of arrhythmias. SB-203186 hydrochloride, a pyridinyl imidazole compound, is a potent and selective inhibitor of p38 MAPK, making it an invaluable tool for elucidating the role of this pathway in cardiac electrophysiology. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in experimental models of cardiac arrhythmia, and the downstream signaling pathways it modulates. Detailed experimental protocols, quantitative data from relevant studies, and visual representations of the core signaling pathways are presented to facilitate further research and drug development in this area.

Introduction to p38 MAPK and Cardiac Arrhythmia

The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stressors such as oxidative stress, inflammatory cytokines, and ischemia.[1] In the heart, the p38 MAPK pathway is implicated in a range of cellular processes, including cardiomyocyte hypertrophy, apoptosis, and inflammation, all of which can contribute to the substrate for cardiac arrhythmias.[2][3] Dysregulation of cardiac electrophysiology, including altered ion channel function and impaired intercellular communication, is a hallmark of arrhythmogenesis. Emerging evidence strongly suggests that the p38 MAPK pathway plays a pivotal role in modulating the function of key proteins involved in cardiac electrical signaling.[4][5]

This compound: A Selective p38 MAPK Inhibitor

This compound is a member of the pyridinyl imidazole class of compounds that act as potent and selective, ATP-competitive inhibitors of p38 MAPK, particularly the α and β isoforms.[6] While much of the cardiac research has utilized the closely related compound SB-203580, the findings are largely considered transferable due to their similar mechanism of action. These inhibitors have been instrumental in dissecting the specific contributions of the p38 MAPK pathway to cardiac pathophysiology.

Mechanism of Action

SB-203186 binds to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of its downstream substrates.[6] This inhibition blocks the propagation of the stress-induced signal, thereby mitigating the pathological cellular responses. The primary downstream target of p38 MAPK relevant to cardiac function is MAPK-activated protein kinase 2 (MAPKAPK2).[7][8]

The p38 MAPK Signaling Pathway in Cardiac Myocytes

Stress stimuli, such as ischemia-reperfusion, activate a cascade of upstream kinases that ultimately lead to the dual phosphorylation and activation of p38 MAPK on threonine and tyrosine residues.[5] Activated p38 MAPK then phosphorylates a host of downstream targets that influence cardiac electrophysiology and arrhythmogenesis.

Figure 1: Simplified p38 MAPK signaling cascade and the inhibitory action of SB-203186 HCl.

Role in Modulating Key Electrophysiological Substrates

The arrhythmogenic effects of p38 MAPK activation are mediated through the modulation of several key proteins that govern cardiac electrical function.

Connexin-43 (Cx43) and Gap Junctions

Gap junctions, composed of connexin proteins, are essential for the rapid propagation of the cardiac action potential.[9] Connexin-43 (Cx43) is the primary connexin in the ventricles. p38 MAPK has a complex and multifaceted role in regulating Cx43.[4] Activation of p38 MAPK can lead to both phosphorylation and dephosphorylation of Cx43 at different serine residues, which can impair gap junction communication and slow conduction velocity, creating a substrate for re-entrant arrhythmias.[4][10] Inhibition of p38 MAPK has been shown to improve cell-to-cell communication and reduce the incidence of arrhythmias.[4]

Calcium Handling Proteins: SERCA2 and NCX1

Proper intracellular calcium cycling is critical for both cardiac contraction and electrical stability. p38 MAPK activation has been shown to downregulate the expression and activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2), which is responsible for re-uptake of calcium into the sarcoplasmic reticulum during diastole.[4][5] Concurrently, p38 MAPK can increase the expression of the sodium-calcium exchanger (NCX1).[4][11] This combination of effects leads to elevated diastolic calcium levels and can trigger delayed afterdepolarizations (DADs), a known cause of ventricular arrhythmias.[12]

Figure 2: Downstream effects of p38 MAPK activation on arrhythmogenic substrates.

Quantitative Data on the Effects of p38 MAPK Inhibition

The following tables summarize quantitative data from studies using p38 MAPK inhibitors, primarily SB-203580, which is structurally and functionally similar to SB-203186.

Table 1: Effects of p38 MAPK Inhibition on Myocardial Infarct Size

| Experimental Model | Inhibitor and Dose | Effect on Infarct Size | Reference |

| Isolated Rabbit Hearts | SB-203580 (2 µM) | No effect alone, but blocked the protective effect of ischemic preconditioning. | [6] |

Table 2: Potency of Pyridinyl Imidazole p38 MAPK Inhibitors

| Inhibitor | Target | IC50 (nM) | Reference |

| SB-203580 | p38α (SAPK2a) | 50 | [6] |

| p38β2 (SAPK2b) | 500 | [6] | |

| SB-202190 | p38 (in MDA-MB-231 cells) | 46.6 µM | [13] |

Experimental Protocols

Langendorff-Perfused Heart Model for Arrhythmia Studies

The Langendorff-perfused isolated heart is a valuable ex vivo model for studying the direct effects of compounds on cardiac electrophysiology and arrhythmia susceptibility, independent of systemic influences.[14][15]

Protocol Outline:

-

Heart Isolation: Anesthetize the animal (e.g., rat, rabbit) and rapidly excise the heart.[14]

-

Cannulation: Cannulate the aorta and mount the heart on the Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.[14]

-

Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).

-

Drug Perfusion: Introduce this compound into the perfusate at the desired concentration.

-

Electrophysiological Recording: Record a pseudo-ECG and/or monophasic action potentials to assess parameters such as heart rate, QT interval, and action potential duration (APD).[16]

-

Arrhythmia Induction: Induce arrhythmias through programmed electrical stimulation (e.g., burst pacing, S1-S2 protocols) or by simulating ischemia-reperfusion.[16]

-

Data Analysis: Quantify the incidence and duration of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation) in the presence and absence of SB-203186.

Figure 3: Experimental workflow for arrhythmia studies in a Langendorff-perfused heart.

Western Blot Analysis of p38 MAPK Phosphorylation

Western blotting is a standard technique to quantify the activation state of p38 MAPK by measuring its phosphorylation.

Protocol Outline:

-